2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methylpent-1-yn-3-amine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer drugs due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer properties.
Thiazole-4-carboxylic acid: Used in various chemical syntheses.
4-Methylpent-1-yn-3-amine: A precursor in the synthesis of complex thiazole derivatives.
Uniqueness
2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid stands out due to its unique combination of a thiazole ring and an alkyne group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(4-methylpent-1-yn-3-ylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-4-7(6(2)3)11-10-12-8(5-15-10)9(13)14/h1,5-7H,2-3H3,(H,11,12)(H,13,14) |
InChI Key |
ZEJLHIHIMFOYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#C)NC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
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